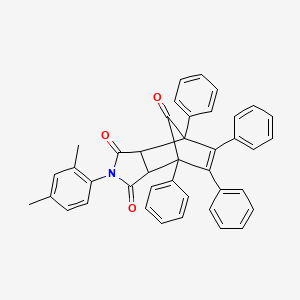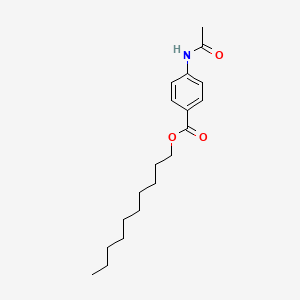![molecular formula C20H21Cl2N3O4 B11556375 N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11556375.png)
N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group and a methoxy-propoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-methoxy-4-propoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
- N-(3,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
- N-(2,3-DICHLOROPHENYL)-1-NAPHTHAMIDE
- N-(2,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
- N-(2,6-DICHLOROPHENYL)-1-NAPHTHAMIDE
Uniqueness
Compared to similar compounds, N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxy-propoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
属性
分子式 |
C20H21Cl2N3O4 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-3-8-29-17-7-4-13(9-18(17)28-2)12-23-25-20(27)11-19(26)24-14-5-6-15(21)16(22)10-14/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,24,26)(H,25,27)/b23-12+ |
InChI 键 |
WLFYEDDMEGYWSR-FSJBWODESA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11556300.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11556303.png)
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556308.png)

![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11556314.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)

![4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11556341.png)
![N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B11556347.png)
![N-{(1E)-3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11556357.png)
